Adenosine 5'-monophosphate xsodium salt

Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates adenosine 5'-monophosphate sodium salt as sodium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate. This nomenclature specifies the stereochemistry of the ribose moiety (2R,3S,4R,5R), the position of the phosphate group (5'-hydroxyl), and the substitution of a hydrogen ion with sodium at the phosphate oxygen.

The compound is interchangeably referenced by numerous synonyms, reflecting its historical and commercial contexts. These include adenosine 5'-monophosphate sodium salt, monosodium adenosine 5'-monophosphate, and AMP sodium salt. Regulatory and cataloging bodies further recognize variants such as sodium adenosine-5'-monophosphate and 5'-adenylic acid, sodium salt (1:1). A comprehensive compilation of synonyms is provided in Table 1.

Table 1: Synonyms for Adenosine 5'-Monophosphate Sodium Salt

| Synonym | Source |

|---|---|

| Adenosine 5'-monophosphate sodium salt | PubChem |

| Monosodium adenosine 5'-monophosphate | ECHEMI |

| 5'-Adenylic acid, sodium salt (1:1) | PubChem |

| Sodium adenosine-5'-monophosphate | PubChem |

Molecular Formula and Stoichiometric Composition

The molecular formula of adenosine 5'-monophosphate sodium salt is C₁₀H₁₃N₅NaO₇P , distinguishing it from the free acid form (C₁₀H₁₄N₅O₇P) by the substitution of one hydrogen atom with sodium. This substitution occurs at the phosphate group, resulting in a monovalent sodium counterion that neutralizes the negative charge on the phosphate oxygen.

Stoichiometric analysis reveals the following elemental composition:

- Carbon (C): 10 atoms (32.5% by mass)

- Hydrogen (H): 13 atoms (3.5%)

- Nitrogen (N): 5 atoms (18.9%)

- Sodium (Na): 1 atom (6.2%)

- Oxygen (O): 7 atoms (30.3%)

- Phosphorus (P): 1 atom (8.6%)

The molecular weight, calculated as the sum of constituent atomic masses, is 369.21 g/mol . This contrasts with the free acid form (347.22 g/mol), as demonstrated in Table 2.

Table 2: Comparative Stoichiometry of AMP and Its Sodium Salt

| Property | AMP (Free Acid) | AMP Sodium Salt |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₅O₇P | C₁₀H₁₃N₅NaO₇P |

| Molecular Weight (g/mol) | 347.22 | 369.21 |

| Charge at pH 7 | -2 | -1 |

Structural Relationship to Parent Adenosine Phosphate Compounds

Adenosine 5'-monophosphate sodium salt derives structurally from adenosine 5'-monophosphate (AMP), a nucleotide composed of adenine, ribose, and a phosphate group. The parent compound, AMP, features a phosphate esterified to the 5'-hydroxyl of ribose, forming a phosphoester bond. In the sodium salt, one acidic hydrogen from the phosphate group (pKa ≈ 1.0) is replaced by a sodium ion, converting the dihydrogen phosphate (H₂PO₄⁻) to a hydrogen phosphate (HPO₄²⁻) coordinated with Na⁺.

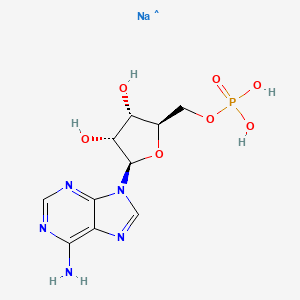

This substitution alters the compound’s physicochemical properties. The sodium ion mitigates electrostatic repulsion between adjacent phosphate groups, increasing aqueous solubility (e.g., 100 mg/mL in water). Stereochemical integrity is preserved, with the β-D-ribofuranose ring and anti-conformation of the adenine base remaining unchanged. Figure 1 illustrates the structural relationship between AMP and its sodium salt.

Structural Comparison

- AMP Free Acid:

- Phosphate Group: H₂PO₄⁻ (dianionic at physiological pH)

- Solubility: Limited in aqueous solutions due to charge-charge repulsion

- AMP Sodium Salt:

- Phosphate Group: Na⁺HPO₄²⁻ (monoanionic)

- Solubility: Enhanced via sodium-mediated charge shielding

Structure

3D Structure of Parent

Properties

CAS No. |

1231926-40-1 |

|---|---|

Molecular Formula |

C10H14N5NaO7P |

Molecular Weight |

370.21 g/mol |

InChI |

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

JWJUYEHEBGNNAE-MCDZGGTQSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |

Related CAS |

13474-03-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-monophosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound from its precursors. Chemical synthesis typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production of adenosine 5’-monophosphate sodium salt often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-monophosphate sodium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form inosine monophosphate.

Reduction: Reduction reactions can convert it back to adenosine.

Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various phosphorylating agents for substitution reactions. These reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include inosine monophosphate, adenosine, and various phosphorylated derivatives. These products have significant biological and industrial applications .

Scientific Research Applications

Biochemical Research

Adenosine 5'-monophosphate sodium salt is integral to biochemical research, particularly in studying cellular metabolism and energy transfer. It serves as a substrate for several enzymes, including:

- AMP-thymidine kinase

- AMP deaminase

- 5'-nucleotidase

These enzymes are vital for understanding metabolic pathways and enzyme activities, making AMP essential for exploring cellular functions and energy dynamics .

Pharmaceutical Development

AMP has significant implications in pharmaceutical development, particularly in the formulation of drugs aimed at cardiovascular diseases. Its role in regulating heart function is critical for developing treatments that target heart-related conditions. Studies have shown that AMP can help manage cardiac energy metabolism, making it a potential therapeutic agent .

Cell Culture Applications

In cell culture, adenosine 5'-monophosphate sodium salt enhances cell growth and viability. It is commonly used as a supplement in various cell culture media, such as Minimum Essential Medium (Alpha modification). The incorporation of AMP into cell culture has been shown to stimulate:

- DNA synthesis

- Cell proliferation

Research indicates that AMP can promote the proliferation of quiescent cells and enhance tissue engineering applications .

Table 1: Effects of Adenosine 5'-monophosphate Sodium Salt on Cell Culture

| Parameter | Effect |

|---|---|

| Cell Growth | Enhanced |

| DNA Synthesis | Increased |

| Proliferation of Quiescent Cells | Stimulated |

| Doubling Time | Correlated with cyclic AMP levels |

Diagnostics

Adenosine 5'-monophosphate sodium salt is utilized in diagnostic assays to measure enzyme activity and assess metabolic disorders. Its ability to indicate the energy state of living cells makes it a valuable tool in clinical diagnostics .

Dermatology and Aesthetic Applications

AMP is increasingly used in dermatology for skin rejuvenation treatments. Studies have demonstrated that it can accelerate epidermal turnover, which is often delayed due to aging. The compound has been shown to:

- Promote keratinocyte proliferation

- Shorten stratum corneum transit time

- Reduce corneocyte surface area

These effects make AMP beneficial for aesthetic dermatology applications aimed at improving skin texture and health .

Case Study: Effects on Epidermal Turnover

A study investigated the impact of adenosine 5'-monophosphate disodium salt on epidermal turnover in hairless rats and guinea pigs. Results indicated that:

- At low concentrations, AMP induced cell growth.

- Higher concentrations inhibited growth but still promoted cellular activity.

The findings suggest that AMP can be safely used to enhance skin rejuvenation processes .

Neurotransmission Research

In neuroscience, adenosine 5'-monophosphate sodium salt plays a role in studying adenosine receptors and their effects on neurotransmission. This research is crucial for understanding neurological conditions and developing potential treatments .

Mechanism of Action

Adenosine 5’-monophosphate sodium salt exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation leads to the modulation of various metabolic pathways, including glucose and lipid metabolism, protein synthesis, and gene expression . The compound also influences immune functions by enhancing T-cell maturation and natural killer cell activity .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares AMP-Na with adenosine diphosphate (ADP), adenosine triphosphate (ATP), and guanosine 5'-monophosphate (GMP):

Key Observations :

- Phosphate Count : AMP-Na has one phosphate group, distinguishing it from ADP (two) and ATP (three), which directly impacts its role in energy transfer and enzymatic interactions.

- Counterions: Sodium salts enhance solubility; AMP exists as mono- or disodium salts, while ATP is often stabilized with magnesium.

- Stability : AMP-Na solutions are stable at -20°C, whereas ATP is prone to hydrolysis under ambient conditions.

Biochemical Roles

- AMP-Na: A breakdown product of ATP/ADP, it regulates purine metabolism and serves as a substrate for 5'-nucleotidase in clinical diagnostics.

- ADP: Critical in platelet aggregation and mitochondrial energy production; monosodium salts are used in kinase assays.

- ATP : The primary energy currency of cells; its disodium trihydrate form is used in cell culture and enzymatic studies.

- GMP: Involved in RNA synthesis and umami taste enhancement, differing from AMP in nitrogenous base (guanine vs. adenine).

Research Findings

- Material Science: AMP-Na enables eco-friendly synthesis of hydroxyapatite nanostructures, with solvent choice (e.g., water vs. ethanol) dictating morphology (nanorods, microtubes).

- Clinical Chemistry: AMP-Na-based assays distinguish 5'-nucleotidase from alkaline phosphatase activity, aiding liver disease diagnosis.

- Food Science : ATP degradation to AMP and IMP correlates with fish freshness, as shown in ice-stored large yellow croaker.

Biological Activity

Adenosine 5'-monophosphate sodium salt (AMP) is a critical nucleotide that plays a significant role in various biological processes, including energy metabolism, signal transduction, and cellular regulation. This article delves into the biological activities of AMP, emphasizing its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14N5O7P.xNa+.yH2O

- Molecular Weight : 347.22 g/mol

- CAS Number : 149022-20-8

- Solubility : Soluble in water, dimethyl sulfoxide, and methanol; hygroscopic and sensitive to air and moisture .

AMP functions primarily as a signaling molecule that regulates energy homeostasis through the activation of AMP-activated protein kinase (AMPK). AMPK serves as a cellular energy sensor that responds to changes in the AMP/ATP ratio, promoting catabolic pathways that generate ATP while inhibiting anabolic processes when energy is low .

Activation of AMPK

- Energy Regulation : AMP binds to AMPK, leading to its phosphorylation and activation. This process enhances glucose uptake and fatty acid oxidation while inhibiting lipid synthesis and gluconeogenesis .

- Insulin Sensitivity : Research indicates that AMP administration can ameliorate insulin resistance in skeletal muscle by enhancing AMPK activity, which is crucial for glucose metabolism .

Biological Functions

AMP has several essential biological functions:

- Cellular Energy Transfer : As a precursor for ATP synthesis, AMP plays a vital role in cellular energy metabolism.

- Signal Transduction : It acts as a ligand for adenosine receptors (such as A2B), influencing various physiological responses including vasodilation and neurotransmission .

- Cell Proliferation : In cell culture studies, AMP has been shown to stimulate the proliferation of quiescent cells and enhance DNA synthesis, indicating its role in cellular growth and repair mechanisms .

Case Study 1: Diabetes Research

A study involving C57BL/6 J mice with high-fat diet-induced diabetes demonstrated that administration of adenosine 5'-monophosphate significantly improved glucose metabolism. The treatment enhanced AMPK phosphorylation and increased the expression of genes involved in lipid oxidation in skeletal muscle. Dosages ranged from 10 to 13 mg/L over a period of 25 weeks .

Case Study 2: Cardiovascular Effects

AMP's interaction with adenosine receptors has been linked to cardiovascular benefits. Activation of A1 receptors can lead to cardioprotective effects during ischemic events by reducing heart rate and myocardial oxygen demand .

Data Table: Biological Activities of Adenosine 5'-monophosphate Sodium Salt

Q & A

Basic: What analytical methods are recommended for quantifying Adenosine 5'-monophosphate disodium salt (AMP-Na₂) in complex biological matrices?

To quantify AMP-Na₂ in biological samples, hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (LC-MS) is widely used. This method separates polar compounds like AMP-Na₂ from biological interferents, leveraging hydrophilic stationary phases and mobile phases with high organic content (e.g., acetonitrile/ammonium acetate buffers). Calibration curves using isotopically labeled standards (e.g., ¹⁵N-labeled AMP) improve accuracy, especially in matrices with high salt or protein content . Validation should include spike-recovery tests and limits of detection (LOD) below 1 µM for low-abundance samples.

Advanced: How can solvent selection influence the morphology of hydroxyapatite (HAP) nanostructures synthesized using AMP-Na₂ as a phosphorus source?

Solvent polarity and coordination properties critically determine HAP morphology during solvothermal synthesis. For example:

- Ethylene glycol : Produces nanorod-assembled flower-like structures due to controlled nucleation and oriented growth.

- Water : Yields irregular nanoparticles via rapid precipitation.

- Ethanol/water mixtures : Generate microtubes through solvent-mediated Ostwald ripening.

AMP-Na₂ acts as both a phosphorus donor and a structure-directing agent, where its adenosine moiety interacts with calcium ions to modulate crystal growth. Reaction time (6–24 hours) and temperature (120–180°C) further refine crystallinity, as confirmed by XRD and SEM .

Basic: What spectroscopic techniques confirm the structural integrity of AMP-Na₂ in solution?

- Fourier-transform infrared spectroscopy (FTIR) : Identifies phosphate (P–O stretching at 980–1100 cm⁻¹) and ribose (C–O–C vibrations at 1050 cm⁻¹) groups.

- Nuclear magnetic resonance (NMR) : ³¹P NMR shows a single peak at ~3 ppm for the monophosphate group, while ¹H NMR confirms ribose proton signals (δ 4.0–5.5 ppm).

- UV-Vis spectroscopy : AMP-Na₂ exhibits λmax at 259 nm (adenine π→π* transitions), with absorbance ratios (A260/280 > 1.8) indicating purity .

Advanced: How can researchers resolve contradictory data on AMP-Na₂’s role in ATP-dependent processes?

Discrepancies often arise from:

- Compartmentalization : AMP-Na₂’s effects differ in cytosol (activating AMPK) versus extracellular spaces (P1 receptor signaling).

- Metabolic context : In hypoxic conditions, AMP-Na₂ accumulates, skewing ATP/ADP/AMP ratios and altering kinase activity.

To address contradictions:

Basic: What purity standards are critical for experimental reproducibility with AMP-Na₂?

- Purity grades : ≥95% (HPLC) for enzymatic assays; ≥98% (CP) for structural studies.

- Analytical validation : Certificates of analysis (CoA) must specify endotoxin levels (<0.1 EU/mg) for cell culture work and residual solvents (e.g., <0.5% acetonitrile via GC-MS).

- Storage : Lyophilized AMP-Na₂ should be stored at -20°C in anhydrous conditions to prevent hydrolysis. Reconstituted solutions require pH 7.4 buffers (e.g., Tris-HCl) to maintain stability .

Advanced: How does ¹⁵N isotopic labeling enhance tracking of AMP-Na₂ in metabolic flux studies?

¹⁵N-labeled AMP-Na₂ (e.g., [¹⁵N5]-AMP) enables precise quantification of:

- Purine salvage pathways : LC-MS/MS distinguishes endogenous AMP from exogenously added labeled AMP via mass shifts (m/z +5).

- ATP turnover rates : By pulse-chase experiments, ¹⁵N incorporation into ATP pools can be modeled using kinetic flux profiling .

Applications include studying mitochondrial dysfunction in cancer cells or validating computational models of nucleotide metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.